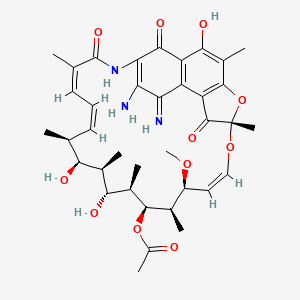
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin is a derivative of Rifamycin, a well-known antibiotic. This compound is characterized by its molecular formula C37H47N3O11 and a molecular weight of 709.78 g/mol
Méthodes De Préparation
The synthesis of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves several steps. The primary synthetic route includes the modification of Rifamycin S through a series of chemical reactions. The process typically involves:
Reduction: The initial step involves the reduction of Rifamycin S to form an intermediate compound.
Amination: The intermediate is then subjected to amination, introducing the amino group at the desired position.
Oxidation: The final step involves oxidation to achieve the imino group, resulting in the formation of this compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino group, leading to the formation of different products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying chemical properties and reactivity.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Medicine: Research focuses on its potential as an antibiotic, exploring its efficacy against different bacterial strains.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin involves binding to the beta subunit of RNA polymerase. This binding inhibits the RNA synthesis pathway, effectively blocking bacterial transcription. This unique interaction is crucial for studies focused on the transcriptional machinery of bacteria, providing insights into antibiotic resistance and the development of new antibiotics .
Comparaison Avec Des Composés Similaires
3-Amino-1,4-dideoxy-1,4-dihydro-4-imino-1-oxo-Rifamycin can be compared with other Rifamycin derivatives such as:
Rifamycin B: Known for its broad-spectrum antibiotic activity.
Rifamycin S: The parent compound used in the synthesis of various derivatives.
Rifabutin: Used in the treatment of tuberculosis and other bacterial infections.
The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and specificity towards bacterial RNA polymerase, making it a valuable tool in antibiotic research.
Propriétés
Formule moléculaire |
C37H47N3O11 |
|---|---|
Poids moléculaire |
709.8 g/mol |
Nom IUPAC |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-27-imino-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,38,42-44H,39H2,1-9H3,(H,40,47)/b11-10-,14-13-,16-12-,38-26?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 |
Clé InChI |
QIHXROBNYFPZNR-HLNVKUTISA-N |
SMILES isomérique |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=N)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
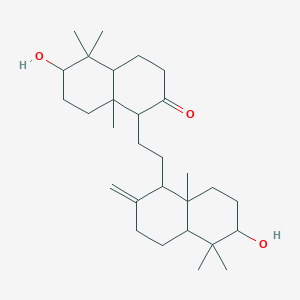
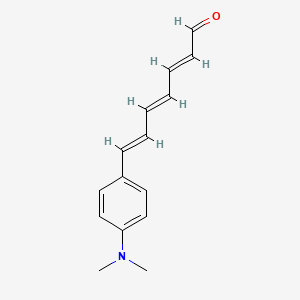
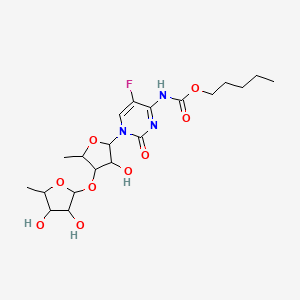
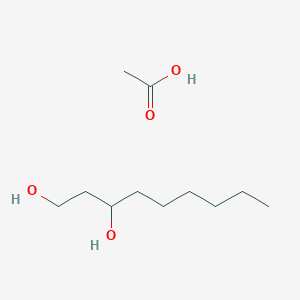

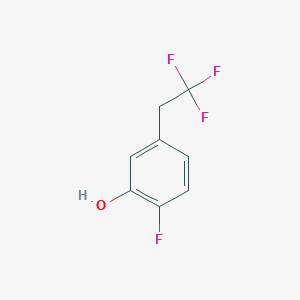
![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
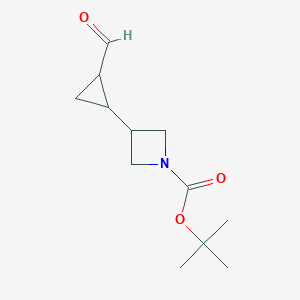
![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
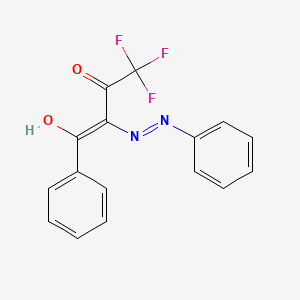
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
